3-Methoxy-1-methyl-1,2-dihydropyrazin-2-amine
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Overview
Description
3-Methoxy-1-methyl-1,2-dihydropyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-1-methyl-1,2-dihydropyrazin-2-amine typically involves multi-step organic reactions. One common method involves the reaction of appropriate pyrazine derivatives with methoxy and methyl substituents under controlled conditions. For instance, the Fischer indole synthesis can be adapted to create similar heterocyclic structures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific solvents to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-1-methyl-1,2-dihydropyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in heterocyclic chemistry, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group like an amine or halide .
Scientific Research Applications
3-Methoxy-1-methyl-1,2-dihydropyrazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-1-methyl-1,2-dihydropyrazin-2-amine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another heterocyclic compound with similar structural features.
3-Methoxy-1-methyl-1,2-dihydropyrazin-2-one: A closely related compound with a different functional group.
Uniqueness
3-Methoxy-1-methyl-1,2-dihydropyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C6H11N3O |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-methoxy-1-methyl-2H-pyrazin-2-amine |
InChI |
InChI=1S/C6H11N3O/c1-9-4-3-8-6(10-2)5(9)7/h3-5H,7H2,1-2H3 |
InChI Key |
UKOXAESRNLUKJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C(C1N)OC |
Origin of Product |
United States |
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